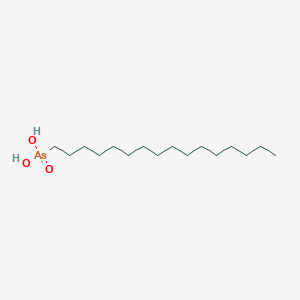

Hexadecylarsonic acid

Description

Hexadecylarsonic acid (C₁₆H₃₅AsO₃) is an organoarsenic compound featuring a 16-carbon alkyl chain bonded to an arsonic acid group (-AsO₃H₂). It is primarily utilized in materials science for forming self-assembled monolayers (SAMs) on oxide substrates such as silicon oxide, borosilicate glass, and titanium oxide. These SAMs enhance surface protection against wear and corrosion, making the compound valuable in nanotechnology and industrial coatings. This compound is synthesized via a straightforward soaking technique, enabling scalable production .

Key properties include:

- Molecular weight: 342.3 g/mol

- Functional group: Arsonic acid (-AsO₃H₂)

- Applications: Surface modification, lubrication, and corrosion resistance.

Properties

CAS No. |

36333-50-3 |

|---|---|

Molecular Formula |

C16H35AsO3 |

Molecular Weight |

350.37 g/mol |

IUPAC Name |

hexadecylarsonic acid |

InChI |

InChI=1S/C16H35AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18,19)20/h2-16H2,1H3,(H2,18,19,20) |

InChI Key |

OECGCKDEYGIEOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylarsonic acid can be synthesized through the reaction of hexadecyl alcohol with arsenic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

C16H33OH+H3AsO4→C16H35AsO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Hexadecylarsonic acid undergoes various chemical reactions, including:

Oxidation: The arsonic acid group can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.

Substitution: The alkyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed:

Oxidation Products: Arsenate derivatives.

Reduction Products: Arsine derivatives.

Substitution Products: Alkyl-substituted arsonic acids.

Scientific Research Applications

Hexadecylarsonic acid has found applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexadecylarsonic acid involves its interaction with cellular components and molecular targets. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the long alkyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Hexadecylarsonic Acid vs. Hexadecylphosphonic Acid

Structural Similarity : Both compounds share a 16-carbon chain but differ in their headgroups (arsonic acid vs. phosphonic acid (-PO₃H₂)).

Performance :

- This compound SAMs on titanium oxide and borosilicate glass exhibit ~30% lower wear and higher hydrophobicity (contact angle: 110° vs. 95°) compared to hexadecylphosphonic acid SAMs .

- The arsenic-oxygen bond provides stronger substrate adhesion than phosphorus-oxygen bonds, enhancing durability in harsh environments.

| Property | This compound | Hexadecylphosphonic Acid |

|---|---|---|

| Headgroup | -AsO₃H₂ | -PO₃H₂ |

| Contact Angle (θ) | 110° | 95° |

| Wear Resistance (TiO₂) | High | Moderate |

| Synthesis Method | Soaking | Soaking |

This compound vs. Hexadecanoic Acid (Palmitic Acid)

Structural Similarity : Both have 16-carbon chains but differ in functional groups (arsonic acid vs. carboxylic acid (-COOH)).

Applications :

- Palmitic acid (C₁₆H₃₂O₂) is a saturated fatty acid used in surfactants, cosmetics, and food additives.

- This compound’s arsenic group enables surface reactivity unsuitable for biological applications, unlike palmitic acid’s biocompatibility .

| Property | This compound | Hexadecanoic Acid |

|---|---|---|

| Functional Group | -AsO₃H₂ | -COOH |

| Melting Point | ~120°C | 63°C |

| Primary Use | Surface coatings | Soaps, cosmetics |

| Toxicity | Moderate | Low |

This compound vs. Hexadecanedioic Acid

Structural Similarity : Both have 16-carbon chains but differ in functional groups (arsonic acid vs. dicarboxylic acid (-COOH)₂).

Applications :

- Hexadecanedioic acid (C₁₆H₃₀O₄) is used in chromatography for plasma sample preparation due to its carboxylate groups, which bind selectively to proteins .

- This compound lacks carboxylate reactivity, limiting its use in biochemistry.

| Property | This compound | Hexadecanedioic Acid |

|---|---|---|

| Functional Group | -AsO₃H₂ | -COOH (two groups) |

| Molecular Weight | 342.3 g/mol | 286.4 g/mol |

| Key Application | Surface protection | Protein chromatography |

This compound vs. cis-Hexadecenoic Acid

Structural Similarity: Both have 16-carbon chains, but cis-hexadecenoic acid (C₁₆H₃₀O₂) is unsaturated (one double bond) and has a carboxylic acid group. Impact of Structure:

- The double bond in cis-hexadecenoic acid lowers its melting point (-4°C vs. 63°C for palmitic acid) and increases membrane fluidity in biological systems .

- This compound’s saturated chain and arsenic group make it more stable under oxidative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.